molecular formula C11H12Cl3NO B215700 2-methyl-N-(2,4,5-trichlorophenyl)butanamide

2-methyl-N-(2,4,5-trichlorophenyl)butanamide

Cat. No. B215700
M. Wt: 280.6 g/mol
InChI Key: VJUYBGVGARAWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2,4,5-trichlorophenyl)butanamide, also known as A77 1726, is a small molecule drug that belongs to the class of disease-modifying antirheumatic drugs (DMARDs). It was initially developed as an immunosuppressant for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, recent research has expanded its potential therapeutic applications to other diseases such as cancer and Alzheimer's disease.

Mechanism of Action

Apart from its immunosuppressive properties, 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has also been found to have other mechanisms of action that make it a potential therapeutic agent for other diseases. For example, it has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is involved in the regulation of cell growth and survival. By inhibiting GSK-3β, 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has been found to have several biochemical and physiological effects. In addition to its immunosuppressive and anticancer properties, it has also been found to have neuroprotective effects. It has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has several advantages as a research tool. It is a small molecule drug that is easy to synthesize and purify. It has a well-defined mechanism of action that has been extensively studied, making it a reliable tool for studying the pathways involved in autoimmune diseases, cancer, and Alzheimer's disease. However, there are also some limitations to its use in lab experiments. For example, it has been found to have off-target effects on other enzymes such as lactate dehydrogenase, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726. One area of research is the development of more specific inhibitors of DHODH that can selectively target immune cells without affecting other cell types. Another area of research is the development of 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 analogs that can improve its pharmacokinetic properties, such as its solubility and bioavailability. Finally, there is also potential for the use of 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 as a therapeutic agent for other diseases such as multiple sclerosis and lupus. Overall, the extensive research on 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has demonstrated its potential as a versatile tool for studying the mechanisms of autoimmune diseases, cancer, and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 involves the condensation of 2,4,5-trichlorobenzoyl chloride with 2-methylbutyric acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 as a white crystalline solid.

Scientific Research Applications

2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has been extensively studied for its immunosuppressive properties in the treatment of autoimmune diseases. It works by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 reduces the proliferation of immune cells such as T and B cells, thereby reducing inflammation and tissue damage.

properties

Product Name

2-methyl-N-(2,4,5-trichlorophenyl)butanamide

Molecular Formula

C11H12Cl3NO

Molecular Weight

280.6 g/mol

IUPAC Name

2-methyl-N-(2,4,5-trichlorophenyl)butanamide

InChI

InChI=1S/C11H12Cl3NO/c1-3-6(2)11(16)15-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

VJUYBGVGARAWGU-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.